1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine
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Overview
Description
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine is a complex organic compound that features a benzodioxole moiety, a pyridine ring, and a piperazine core
Mechanism of Action
Target of Action
Similar compounds have been known to interact with neuronal signaling pathways .
Biochemical Pathways
It is suggested that it may have an impact on neuronal signaling . The downstream effects of these interactions would depend on the specific pathways involved and could vary widely.
Pharmacokinetics
It is noted that the compound has a high gi absorption and is a substrate for p-gp . It is also an inhibitor for CYP1A2, CYP2D6, and CYP3A4 . These properties could impact the bioavailability of the compound.
Result of Action
Based on its potential interaction with neuronal signaling pathways, it could potentially have effects on neuronal function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the pyridine ring and the piperazine core. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzoxazoles: These compounds share a similar benzene ring structure and have applications in medicinal chemistry.
Benzimidazoles: Known for their anti-cancer and anti-inflammatory properties.
Benzothiazoles: Used in the development of new materials and as intermediates in organic synthesis.
Uniqueness
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine is unique due to its combination of a benzodioxole moiety, a pyridine ring, and a piperazine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c26-22(18-2-1-6-23-21(18)30-17-5-11-27-14-17)25-9-7-24(8-10-25)13-16-3-4-19-20(12-16)29-15-28-19/h1-4,6,12,17H,5,7-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJDRUOBPCSWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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